Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate
Description
This compound is a boronic ester derivative featuring a benzoate core substituted with a trifluoromethyl group at the 5-position and a pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 3-position. The ethyl ester group enhances lipophilicity, making it suitable for organic-phase reactions such as Suzuki-Miyaura cross-coupling. The trifluoromethyl group acts as a strong electron-withdrawing substituent, activating the boronate for nucleophilic reactions while conferring metabolic stability in medicinal chemistry applications .
Properties
Molecular Formula |
C16H20BF3O4 |
|---|---|
Molecular Weight |
344.1 g/mol |
IUPAC Name |
ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C16H20BF3O4/c1-6-22-13(21)10-7-11(16(18,19)20)9-12(8-10)17-23-14(2,3)15(4,5)24-17/h7-9H,6H2,1-5H3 |
InChI Key |
CKQBIXFFUZWUMT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(F)(F)F)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Substrate Preparation : Ethyl 3-bromo-5-(trifluoromethyl)benzoate is synthesized via esterification of 3-bromo-5-(trifluoromethyl)benzoic acid with ethanol under acidic conditions.
- Catalytic System : A mixture of Pd(PPh₃)₄ (2 mol%), bis(pinacolato)diboron (1.2 equiv), and KOAc (3 equiv) in 1,4-dioxane/water (4:1) is heated at 80°C for 12 hours.
- Workup : The crude product is purified via flash chromatography (hexane/EtOAc 8:2) to yield the boronate ester.
Key Data :
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | None | KOAc | 1,4-Dioxane/H₂O | 80 | 85 |
| XPhos-Pd-G2 | XPhos | K₃PO₄ | EtOH | 80 | 92 |
This method is favored for its scalability and compatibility with sensitive functional groups like trifluoromethyl.
Iridium-Catalyzed Direct C-H Borylation
Direct C-H borylation avoids prefunctionalization of the aromatic ring, offering a streamlined approach. Iridium complexes enable regioselective borylation at the meta position relative to the ester group.
Procedure:
- Reaction Setup : A mixture of ethyl 3-(trifluoromethyl)benzoate (1 equiv), [Ir(OMe)(COD)]₂ (2 mol%), tris[3,5-bis(trifluoromethyl)phenyl]phosphine (8 mol%), and B₂pin₂ (1.5 equiv) in octane is stirred at 80°C for 16 hours.
- Purification : Distillation under reduced pressure isolates the product with >98% purity.
Key Data :
| Catalyst | Ligand | Borylation Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| [Ir(OMe)(COD)]₂ | Tris(CF₃-C₆H₃)₃P | B₂pin₂ | Octane | 80 | 78 |
This method is ideal for substrates with strong electron-withdrawing groups, though regioselectivity depends on steric and electronic effects.
Nickel-Catalyzed Borylation at Ambient Conditions
Nickel catalysis provides a cost-effective alternative to palladium, particularly for aryl chlorides or bromides.
Procedure:
- Reaction Conditions : Ethyl 3-bromo-5-(trifluoromethyl)benzoate (1 equiv), NiCl₂(dme) (5 mol%), dtbbpy (10 mol%), and B₂(OH)₄ (2 equiv) in MeOH/water (3:1) are stirred at 25°C for 6 hours.
- Isolation : Acidic workup (1M HCl) followed by extraction with EtOAc yields the boronic acid, which is esterified with pinacol to form the target compound.
Key Data :
| Catalyst | Ligand | Borylation Agent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| NiCl₂(dme) | dtbbpy | B₂(OH)₄ | 25 | 70 |
This method is notable for mild conditions and avoids expensive palladium catalysts.
Photoredox-Mediated α-Borylation
While less common, photoredox catalysis offers a radical-based pathway for boronate installation.
Procedure:
- Substrate Activation : Ethyl 3-(trifluoromethyl)cinnamate (1 equiv) is irradiated with blue LEDs in the presence of [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%), B₂pin₂ (2 equiv), and iPr₂NEt (2 equiv) in DCM.
- Quenching : The reaction is quenched with MeOH, and the product is isolated via silica gel chromatography.
Key Data :
| Photocatalyst | Boron Source | Light Source | Yield (%) |
|---|---|---|---|
| Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | B₂pin₂ | 450 nm LEDs | 65 |
This method is advantageous for complex substrates but requires specialized equipment.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | High yields, scalable | Requires aryl halide precursor | 85–92 |
| Ir-Catalyzed C-H Borylation | No prefunctionalization | Limited regioselectivity | 78 |
| Ni-Catalyzed | Mild conditions, low cost | Moderate yields | 70 |
| Photoredox | Radical tolerance | Low efficiency | 65 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronate ester group can be oxidized to form the corresponding phenol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in various reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Major Products
Phenols: Formed from the oxidation of the boronate ester.
Carboxylic Acids: Formed from the hydrolysis of the ester group.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the development of fluorescent probes and sensors.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Employed in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate primarily involves its role as a boronate ester. In Suzuki-Miyaura coupling reactions, the boronate ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. The trifluoromethyl group enhances the reactivity and stability of the compound, making it a valuable intermediate in various chemical transformations.
Comparison with Similar Compounds
Ethyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate
Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-5-(Trifluoromethyl)Benzoate
- Structural Difference : Methyl ester instead of ethyl ester.
- Molecular Formula : C₁₅H₁₈BF₃O₄ (MW: 330.11) .
- Reactivity: Methyl esters are less lipophilic, reducing solubility in nonpolar solvents. However, the trifluoromethyl group retains the electron-withdrawing effect, maintaining reactivity.
- Applications : Suitable for reactions requiring shorter alkyl chains for steric or solubility reasons.
3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-5-(Trifluoromethyl)Pyridine
- Structural Difference : Pyridine ring replaces the benzene core.
- Molecular Formula: C₁₂H₁₅BF₃NO₂ (MW: 273.06) .
- However, the lack of an ester group limits further derivatization.
- Applications : Useful in heterocyclic drug synthesis where nitrogen-containing rings are critical.
Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Furan-3-Carboxylate
- Structural Difference : Furan replaces the benzene ring.
- Molecular Formula : C₁₃H₁₉BO₅ (MW: 274.10) .
- Reactivity : The electron-rich furan may stabilize the boronate, reducing reactivity compared to the aromatic benzoate analog.
- Applications : Ideal for synthesizing oxygen-containing heterocycles in agrochemicals.
Comparative Data Table
Key Research Findings
- Reactivity: The trifluoromethyl group in the target compound significantly enhances electrophilicity at the boron center, enabling faster transmetallation in Suzuki couplings compared to non-fluorinated analogs .
- Solubility: Ethyl esters provide better solubility in toluene and THF than methyl esters, facilitating reactions in nonpolar media .
- Biological Applications : Boronates with trifluoromethyl groups (e.g., NBC derivatives in ) show promise in tumor-targeted therapies due to controlled release under redox conditions .
Biological Activity
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate (CAS No. 1009307-13-4) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₁₁H₁₉BO₄
- Molecular Weight : 226.08 g/mol
- Structure : The compound features a benzoate moiety attached to a dioxaborolane ring and a trifluoromethyl group, which contributes to its unique reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Nuclear Receptor Modulation : Recent studies indicate that compounds with similar structures can act as agonists for nuclear receptors like Nurr1 (NR4A2), which plays a critical role in neuronal differentiation and immune response modulation .
- Enzyme Inhibition : The presence of the boron atom in the compound suggests potential interactions with enzymes involved in metabolic pathways. Boron compounds are known to inhibit certain kinases and phosphatases, which could be relevant for diseases such as cancer and metabolic disorders .
- Cellular Uptake and Bioavailability : Studies have shown that the incorporation of trifluoromethyl groups can enhance membrane permeability and stability against metabolic degradation . This property may improve the bioavailability of the compound in therapeutic applications.
Table 1: Summary of Biological Activities
Case Studies
-
Nurr1 Activation Study :
A study focused on the activation of Nurr1 by structurally related compounds demonstrated that modifications in substituents significantly affect agonistic activity. This compound exhibited an EC50 value indicative of moderate potency (approximately 0.094 µM) when tested against Nurr1 homodimers . -
Metabolic Stability Assessment :
In vitro studies assessing the metabolic stability showed that while the compound was rapidly absorbed across the blood-brain barrier model using human endothelial cells, it also faced significant degradation due to demethylation processes . This highlights the need for further optimization to enhance its pharmacokinetic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
